1-((4-Methylphenyl)azo)-2-naphthalenol
Overview
Description
“1-((4-Methylphenyl)azo)-2-naphthalenol” is a chemical compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a -N=N- double bond . The compound has a molecular formula of C13H12N2O .
Synthesis Analysis
The synthesis of similar azo compounds has been reported in the literature. For instance, maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide (I) and N-(4-methylphenyl)maleimide (II). The new azo compounds I(a-c) and II(a-c) were prepared by the reaction of I and II with three different aromatic amines, namely aniline, p-aminophenol, and p-toluidine .Molecular Structure Analysis
The molecular structure of “1-((4-Methylphenyl)azo)-2-naphthalenol” can be represented by the formula C13H12N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving azo compounds have been studied extensively. For instance, the synthesis of azo-benzo[d][1,3]oxazin-4-one is a crucial step in the overall synthesis of quinazoline-4 (3H)-one .Scientific Research Applications
Nanoparticle Preparation and Electrical Properties
1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, a derivative of 1-((4-Methylphenyl)azo)-2-naphthalenol, has been studied for its application in nanoparticle formation. Nanosized particles of this compound were prepared using a liquid precipitation method. These particles demonstrated notable electrophoretic properties and had an average size of approximately 80 nm. The structure and geometry of the compound were analyzed using density functional theory, and its electronic transitions were studied through UV-vis spectroscopy (Le, An, & Chen, 2010).
Azo-Hydrazone Tautomerism
Research on the azo-hydrazone tautomerism of similar compounds, including 1-(1-naphthyl)azo-2-naphthol, has been conducted. This study focused on understanding the tautomeric forms of these compounds using NMR spectroscopy, revealing insights into their chemical structures and behaviors (Lyčka, 1999).
Optical and Structural Analysis
The compound Sudan III, which is structurally related to 1-((4-Methylphenyl)azo)-2-naphthalenol, has been examined for its molecular structure, electrostatic potential, and optical properties. This research involved density functional theory calculations and vibrational spectroscopy, contributing to a better understanding of the molecule's characteristics and potential applications (Eşme & Sagdinc, 2013).
Cyclopalladation Studies
Cyclopalladation of azo compounds, including derivatives of 1-arylazonaphthalenes, has been explored. This process involves the coordination of palladium to azo nitrogen atoms and has implications for the synthesis of metal-organic complexes, potentially useful in various chemical applications (Klaus & Rys, 1981).
Catalytic Applications
Ruthenium (II)
complexes containing azo compounds, such as 4-((E)-(4-ethylphenyl)diazenyl)-2-((E)-(phenylimino)methyl)phenol, have been synthesized and characterized. These complexes were evaluated for their potential in catalyzing transfer hydrogenation of carbonyl compounds, demonstrating the catalytic capabilities of azo compounds in organic synthesis (Çalık et al., 2016).
Dye Degradation Studies
The degradation pathway of naphthalene azo dye intermediates, closely related to 1-((4-Methylphenyl)azo)-2-naphthalenol, has been studied using Fenton's reagent. This research provides valuable insights into the chemical processes involved in dye degradation, which is significant for environmental applications (Zhu et al., 2012).
Photocatalytic Removal Studies
Research on the photocatalytic degradation of azo dyes using ZnO and modified ZnO provides insights into effective methods for removing azo dyes from water. This is particularly relevant for environmental remediation and water treatment applications (Al-gubury et al., 2022).
Electrochemical Behavior Analysis
The electroreduction behavior of azonaphthol derivatives, which are structurally similar to 1-((4-Methylphenyl)azo)-2-naphthalenol, has been investigated. This research is significant for understanding the electrochemical properties of these compounds, which can be applied in various industrial processes (Jayadevappa et al., 2006).
Switching Properties in Non-Polar Solvents
A series of azo dyes with restricted flexibility, including derivatives of 4-(phenyldiazenyl)naphthalen-1-ol, were synthesized and analyzed for their tautomeric properties. This research highlights the potential use of these compounds in switching and sensing applications, particularly in non-polar solvents (Kurteva et al., 2012).
Safety And Hazards
While specific safety and hazard information for “1-((4-Methylphenyl)azo)-2-naphthalenol” is not available, similar compounds have been found to pose certain risks. For instance, 3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-naphthalenesulfonic acid is advised against use in food, drugs, pesticides, or biocidal products. It can cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
1-[(4-methylphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-19-17-15-5-3-2-4-13(15)8-11-16(17)20/h2-11,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZUIEHTNMQCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031796, DTXSID001216547 | |
Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methylphenyl)azo)-2-naphthalenol | |
CAS RN |
6756-41-8, 64022-28-2 | |
Record name | 1-(4-Tolylazo)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006756418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC106296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-TOLYLAZO)-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35H0V3D0KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.